An In-depth Technical Guide to the Physical and Chemical Properties of Anthraflavic Acid
An In-depth Technical Guide to the Physical and Chemical Properties of Anthraflavic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anthraflavic acid, also known as 2,6-dihydroxyanthraquinone, is a naturally occurring anthraquinone that has garnered significant interest in the scientific community.[1][2] As a plant metabolite, it is recognized for its diverse biological activities, including its role as an antimutagen.[2] This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Anthraflavic acid, with a focus on quantitative data, experimental methodologies, and logical workflows relevant to research and drug development.
Chemical and Physical Properties
Anthraflavic acid is a dihydroxyanthraquinone, characterized by an anthracene core substituted with two hydroxyl groups at positions 2 and 6, and two oxo groups at positions 9 and 10.[2] This structure imparts specific chemical and physical characteristics that are crucial for its biological function and potential therapeutic applications.
Identifiers and General Properties
A summary of the key identifiers and general properties of Anthraflavic acid is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 84-60-6 | [1][3] |
| Chemical Formula | C₁₄H₈O₄ | [1][3] |
| Molecular Weight | 240.21 g/mol | [1][2] |
| IUPAC Name | 2,6-dihydroxyanthracene-9,10-dione | [2] |
| Synonyms | 2,6-Dihydroxyanthraquinone, Anthraflavin | [1][2] |
| Appearance | Yellow/golden powder/crystals | [3] |
| Purity | >98% (¹H NMR) | [3] |
Physicochemical Data
The physicochemical properties of Anthraflavic acid are detailed in Table 2. These parameters are essential for understanding its behavior in biological systems and for formulation development.
| Property | Value | Reference |
| Melting Point | >320 °C | [3] |
| Solubility | Slightly soluble in water and acetonitrile. Soluble in DMSO. | [1] |
| pKa (Predicted) | 6.72 ± 0.20 | [4] |
| LogP (Octanol/Water Partition Coefficient) | 3.360 (estimated) | [4] |
Spectroscopic Data
The spectroscopic profile of Anthraflavic acid is critical for its identification and structural elucidation. Key spectral data are summarized in Table 3.
| Spectrum | Key Features | Reference |
| UV-Vis | Data available, specific λmax not detailed in search results. | [5] |
| Infrared (IR) | Data available from solid (split mull) state. | [5] |
| ¹H NMR | Data available. | [2] |
| ¹³C NMR | Data available. | [2] |
| Mass Spectrometry | Electron Ionization (EI) data available. | [6] |
Biological Activities and Experimental Protocols
Anthraflavic acid exhibits a range of biological activities that are of interest to the drug development community. This section details some of these activities and provides the methodologies for the key experiments cited.
Antimutagenic Activity: Ames Test
Anthraflavic acid has been shown to inhibit the mutagenicity of certain carcinogens in the Ames test.[1][7] The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[8]
The following is a generalized protocol for the Ames test, which can be adapted for testing flavonoids like Anthraflavic acid.[8][9][10][11]
-
Bacterial Strains: Utilize histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537, TA102).[9]
-
Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 mix), which is typically a rat liver homogenate, to simulate mammalian metabolism.[9][10]
-
Test Compound Preparation: Dissolve Anthraflavic acid in a suitable solvent, such as DMSO.[1]
-
Assay Procedure:
-
Combine the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer.
-
Pour this mixture onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for approximately 48-72 hours.[11]
-
-
Data Analysis: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.
Figure 1. Experimental workflow for the Ames mutagenicity test.
Enzyme Inhibition
Anthraflavic acid has been identified as an inhibitor of several enzymes, including cytochrome P450 and α-amylase.
Anthraflavic acid is a potent inhibitor of cytochrome P-448 activity.[3] Cytochrome P450 enzymes are a major family of enzymes involved in drug metabolism, and their inhibition can lead to drug-drug interactions.[12][13]
This protocol outlines a common method for assessing CYP450 inhibition.[12][13][14][15][16]
-
System: Use human liver microsomes or recombinant CYP enzymes.[14][16]
-
Substrates: Employ isoform-specific substrates for the CYP enzymes of interest (e.g., phenacetin for CYP1A2).
-
Incubation:
-
Incubate the microsomes or recombinant enzymes with various concentrations of Anthraflavic acid and the specific substrate.
-
Initiate the reaction by adding a cofactor such as NADPH.
-
-
Analysis:
-
After a set incubation time, quench the reaction.
-
Quantify the formation of the metabolite from the specific substrate using LC-MS/MS.
-
-
Data Interpretation: A decrease in metabolite formation in the presence of Anthraflavic acid indicates inhibition. The concentration that causes 50% inhibition (IC₅₀) is calculated.[12]
Figure 2. Workflow for a cytochrome P450 inhibition assay.
Anthraflavic acid inhibits α-amylase with an IC₅₀ of 198.3 nM in a cell-free assay.[1] α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic target for managing type 2 diabetes.
The following is a generalized protocol for an in vitro α-amylase inhibition assay.[17][18][19][20]
-
Enzyme and Substrate: Use porcine pancreatic α-amylase and a starch solution as the substrate.[18]
-
Test Compound: Prepare solutions of Anthraflavic acid at various concentrations.
-
Assay Procedure:
-
Pre-incubate the α-amylase enzyme with the Anthraflavic acid solution.
-
Initiate the reaction by adding the starch solution.
-
After a defined incubation period, stop the reaction. A common method is to use dinitrosalicylic acid (DNSA) reagent, which reacts with reducing sugars produced by amylase activity to form a colored product.[18]
-
-
Measurement: Measure the absorbance of the colored product using a spectrophotometer.
-
Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test samples to a control without the inhibitor. The IC₅₀ value is then determined.
Cytotoxic Activity
Anthraflavic acid has demonstrated cytotoxic effects against a panel of six breast cancer cell lines, with IC₅₀ values ranging from 156-241 µg/ml.[1]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Plate the desired cancer cell lines (e.g., MCF-7, MDA-MB-231) in a 96-well plate and allow them to adhere overnight.[7]
-
Treatment: Treat the cells with various concentrations of Anthraflavic acid and incubate for a specified period (e.g., 24, 48, or 72 hours).[7][21]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[22]
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[22]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 550-600 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to an untreated control and determine the IC₅₀ value.
Figure 3. General workflow for an MTT cell viability assay.
Potential Mechanisms of Action and Signaling Pathways
While specific signaling pathways directly modulated by Anthraflavic acid are not yet fully elucidated in the available literature, its classification as an anthraquinone and a flavonoid suggests potential interactions with key cellular signaling cascades. Anthracyclines, a class of compounds that includes anthraquinones, are known to exert their anticancer effects through mechanisms such as DNA intercalation and inhibition of topoisomerase II.[23][24]
Flavonoids, in general, have been shown to modulate cell survival signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways.[25][26][27][28][29] These pathways are critical in regulating cell proliferation, survival, and apoptosis, and their dysregulation is a hallmark of cancer. It is plausible that Anthraflavic acid may exert some of its biological effects through the modulation of these or related pathways. However, further research is required to confirm the specific molecular targets and signaling events influenced by Anthraflavic acid.
Figure 4. Logical relationships of Anthraflavic acid's classification and properties.
Conclusion
Anthraflavic acid is a multifaceted compound with well-defined physical and chemical properties and a promising profile of biological activities. Its potential as an antimutagenic, enzyme-inhibiting, and cytotoxic agent warrants further investigation for therapeutic applications. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development, facilitating future studies into the mechanisms of action and potential applications of this intriguing natural product.
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